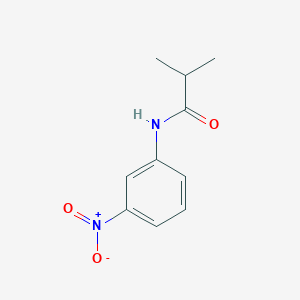

2-methyl-N-(3-nitrophenyl)propanamide

Description

2-Methyl-N-(3-nitrophenyl)propanamide is an amide derivative featuring a methyl group at the second carbon of the propanamide backbone and a 3-nitrophenyl substituent on the nitrogen atom. For instance, 2,2-dimethyl-N-(3-nitrophenyl)propanamide (CAS 32597-30-1) has a molecular formula of C₁₁H₁₄N₂O₃, a molecular weight of 222.24 g/mol, and a melting point inferred to differ significantly from its precursors due to structural modifications .

The compound’s nitro group at the phenyl ring’s meta-position contributes to its electron-withdrawing properties, influencing reactivity and interactions in biological or material systems. Evidence suggests its use in nanoparticle functionalization, where it enhances antimicrobial activity against Staphylococcus aureus when complexed with citrate-capped La₀.₃₃Ca₀.₆₇MnO₃ (LCMO) . Spectroscopic analyses (¹H-NMR, ¹³C-NMR) confirm structural integrity in such complexes, with UV-Vis data indicating π→π* transitions characteristic of aromatic systems .

Properties

CAS No. |

5434-53-7 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-methyl-N-(3-nitrophenyl)propanamide |

InChI |

InChI=1S/C10H12N2O3/c1-7(2)10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) |

InChI Key |

YARNVNLKNTXUBT-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

*Note: Molecular formula for this compound is inferred from structural analogs.

Key Observations:

Substituent Effects on Bioactivity: The 3-nitro group in this compound enhances antimicrobial activity when complexed with LCMO nanoparticles, likely due to improved electron-deficient aromatic interactions with bacterial targets . Trifluoromethyl groups (e.g., in flutamide and 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide) increase metabolic stability and lipophilicity, critical for drug bioavailability .

Nitro position: Flutamide’s 4-nitro group (vs. 3-nitro in the target compound) shifts electronic properties, enabling antiandrogen activity via specific receptor binding .

Synthetic Routes: this compound can be synthesized via amidation of 3-nitroaniline with 2-methylpropanoyl chloride, analogous to flutamide’s synthesis from 3-trifluoromethyl-4-nitroaniline . Functionalization with nanoparticles involves ligand exchange reactions, monitored via UV-Vis and NMR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.